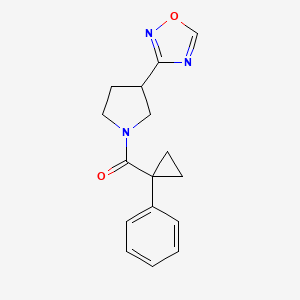

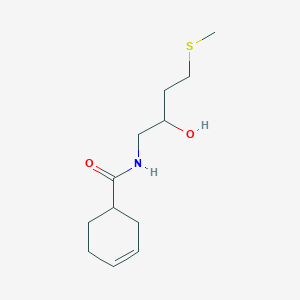

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . This compound has been designed, synthesized, and biologically evaluated as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) .

Synthesis Analysis

The synthesis of this compound involves the design and creation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The pharmacokinetic properties of these derivatives suggest that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular structure of this compound is designed to selectively interact with nucleic acids, enzymes, and globular proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone have been synthesized and studied for their antimicrobial activity. For instance, derivatives of nicotinic acid hydrazide, including some with oxadiazole structures, have demonstrated antimycobacterial activity (R.V.Sidhaye et al., 2011). Another study synthesized and characterized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed significant antimicrobial activity (Satyender Kumar et al., 2012).

Biological Activity Prediction and Anticancer Potential

The biological activity of similar compounds has been predicted using in silico methods. For instance, (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for anticonvulsant activities, showing promising results (S. Malik & S. Khan, 2014). Another study focusing on oxazole derivatives, closely related to oxadiazoles, showed potential anticancer and antimicrobial activities (Kanubhai D. Katariya et al., 2021).

Role in Crystal Packing and Supramolecular Architecture

The role of oxadiazole derivatives in crystal packing has been studied, revealing the importance of non-covalent interactions in their supramolecular architectures. This is exemplified in the research on (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives (Kartikay Sharma et al., 2019).

Mécanisme D'action

This compound acts as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon and shows high selectivity over the other bile acid receptors FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Orientations Futures

Propriétés

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(16(7-8-16)13-4-2-1-3-5-13)19-9-6-12(10-19)14-17-11-21-18-14/h1-5,11-12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHHUUKQPBYTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)

![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2803495.png)

![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)